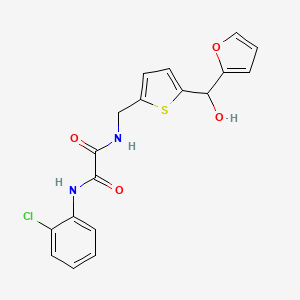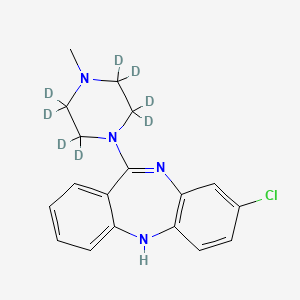![molecular formula C9H14ClF2N B2969558 9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride CAS No. 2378507-04-9](/img/structure/B2969558.png)
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about its appearance (solid, liquid, color, etc.) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This could involve multiple steps, each with different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in the molecule. This can be determined using techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with acids or bases, oxidation/reduction reactions, or other types of chemical reactions .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, and others. These properties can often be found in chemical databases .Scientific Research Applications
Synthesis and Structural Studies
Aminomethylation of Guareschi imides : A study conducted by Khrustaleva et al. (2017) investigated the aminomethylation reaction of related compounds, leading to the formation of specific derivatives. This highlights the role of such compounds in synthetic organic chemistry, particularly in the formation of complex molecular structures (Khrustaleva et al., 2017).
Structural and Conformational Study : Fernández et al. (1995) synthesized a series of amides derived from similar compounds and examined their structure using spectroscopy and X-ray diffraction, demonstrating the importance of these compounds in studying molecular conformations (Fernández et al., 1995).
Chemical Properties and Reactions
Photophysical Properties and Self-Assembly Behaviors : Guo et al. (2009) explored a polyfluorene derivative with primary amine groups, studying its solubility, photophysical properties, and self-assembly behaviors, which are crucial for material science applications (Guo et al., 2009).
Synthesis and Antibacterial Properties : Al-Hiari et al. (2007) investigated new fluoroquinolone derivatives for their antibacterial properties, demonstrating the potential of such compounds in pharmaceutical research (Al-Hiari et al., 2007).
Application in Materials Science
Electroluminescence Property : Guo et al. (2009) also recorded the electroluminescence property of a similar compound, suggesting its potential use in developing new materials for light-emitting devices (Guo et al., 2009).
Surface Modification of Nanostructured Ceramic Membranes : Hendren et al. (2009) evaluated the surface treatments of ceramic membranes using compounds with similar properties, highlighting their significance in improving water treatment technologies (Hendren et al., 2009).
Biological Applications
Detection of Reactive Oxygen Species : Setsukinai et al. (2003) synthesized novel fluorescence probes capable of detecting reactive oxygen species, demonstrating the application of similar compounds in biological and chemical research (Setsukinai et al., 2003).
Viability and Generation of Superoxide Anions in Human Cells : Knoll-Köhler and Stiebel (2002) assessed the impact of amine hydrofluorides on human cells, indicating the biological relevance of similar compounds in medical research (Knoll-Köhler & Stiebel, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
9,9-difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F2N.ClH/c10-9(11)7(2-1-3-7)8(9)4-6(12)5-8;/h6H,1-5,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQSRFNYYCHPBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C3(C2(F)F)CC(C3)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Difluorodispiro[3.0.35.14]nonan-7-amine;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)
![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)



![2-{8-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2969490.png)
![2-{[(4-Methylphenyl)(phenyl)methoxy]methyl}oxirane](/img/structure/B2969492.png)
![2-Methyl-2-[2-(2-methylphenyl)-1,3-thiazol-4-yl]propanoic acid](/img/structure/B2969493.png)

![1,6-Dimethyl-4-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2969496.png)

